molecular formula C13H26N4O5 B611208 tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate CAS No. 642091-68-7

tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate

Cat. No. B611208
CAS RN: 642091-68-7
M. Wt: 318.37
InChI Key: QTZDUJVZYGUSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate” is a carbamate ester . It is also known by other names such as t-Boc-N-Amido-PEG3-Azide and Azido-PEG4-NHBoc . The molecular formula of this compound is C13H26N4O5 .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18) . The SMILES representation is CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-] .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 318.37 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 14 . The exact mass and monoisotopic mass of the compound is 318.19031994 g/mol . The topological polar surface area is 80.4 Ų .

Scientific Research Applications

Bioconjugation

t-Boc-N-Amido-PEG3-Azide can be used for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. This compound can be used as a building block for the synthesis of small molecules, conjugates of small molecules, and/or biomolecules .

Click Chemistry

The azide group in t-Boc-N-Amido-PEG3-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . Click Chemistry is a type of chemical reaction that is reliable, wide in scope, and can be performed under mild conditions.

Antibody-Drug Conjugates (ADCs)

t-Boc-N-Amido-PEG3-Azide can be synthetically incorporated into antibody-drug conjugates . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) drug.

Proteolysis-Targeting Chimeras (PROTACs)

This compound can be used in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome.

Chemical Biology and Medicinal Chemistry

t-Boc-N-Amido-PEG3-Azide can be used as a tool compound for chemical biology and medicinal chemistry that require ligation . Ligation is a process of joining two molecules together with covalent bonds.

PEGylation

The compound contains three PEG units to help improve solubility . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents.

Future Directions

The compound is used in various research and experimental studies . Its future directions would largely depend on the outcomes of these studies and the potential applications discovered.

properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDUJVZYGUSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680673
Record name tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate

CAS RN

642091-68-7
Record name tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.